MeOSuc-Ala-Ala-Pro-Val-PNA

Overview

Description

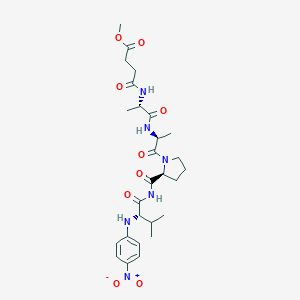

MeOSuc-Ala-Ala-Pro-Val-pNA (CAS: 70967-90-7) is a chromogenic substrate widely used to measure the activity of serine proteases, particularly human leukocyte elastase (HLE) and porcine pancreatic elastase. Its structure comprises an N-terminal methoxysuccinyl (MeOSuc) group, a tetrapeptide sequence (Ala-Ala-Pro-Val), and a C-terminal para-nitroaniline (pNA) reporter group. Upon enzymatic cleavage, the release of pNA is quantified via absorbance at 405 nm, making it a staple in kinetic assays and inhibitor screening .

Preparation Methods

SPPS is the dominant method for synthesizing MeOSuc-Ala-Ala-Pro-Val-PNA due to its efficiency in stepwise peptide chain assembly. The process involves four key stages: resin selection, sequential amino acid coupling, introduction of the methoxysuccinyl group, and attachment of the p-nitroanilide reporter.

Resin Selection and Initial Amino Acid Loading

The synthesis begins with a resin-bound starting material. Rink amide resin (100–200 mesh, 0.25 mmol/g) is commonly used for its compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry . The first amino acid (valine) is loaded onto the resin via a stable amide bond. For 2-chlorotrityl resins, loading involves activating the carboxyl group with 1.5 equivalents of diisopropylethylamine (DIPEA) in dichloromethane (DCM) .

Sequential Amino Acid Coupling

The tetrapeptide sequence (Ala-Ala-Pro-Val) is assembled through iterative deprotection and coupling steps:

-

Fmoc Deprotection : Treatment with 20% piperidine in dimethylformamide (DMF) removes the Fmoc group, exposing the amino terminus for subsequent coupling .

-

Amino Acid Activation : Each Fmoc-protected amino acid (3 equivalents) is activated with HCTU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (6 equivalents) in N-methylpyrrolidone (NMP) .

-

Coupling Reaction : Activated amino acids react with the resin-bound peptide for 30 minutes at room temperature, achieving >99% coupling efficiency per cycle .

Introduction of Methoxysuccinyl Group

After assembling the tetrapeptide, the N-terminal methoxysuccinyl (MeOSuc) group is introduced. This is achieved by coupling methoxysuccinic acid (2 equivalents) using HCTU/DIPEA in NMP. The reaction proceeds for 2 hours, ensuring complete acylation of the N-terminal amine .

Attachment of p-Nitroanilide Reporter

The C-terminal p-nitroanilide (pNA) group is incorporated via a two-step process:

-

p-Nitroaniline Derivatization : p-Nitroaniline is conjugated to the C-terminal valine using a pre-activated ester (e.g., pentafluorophenyl ester) in DMF.

-

Cleavage from Resin : The final product is cleaved using a trifluoroacetic acid (TFA)-based cocktail (TFA:H2O:triisopropylsilane, 95:2.5:2.5 v/v) for 1.5 hours, yielding the crude peptide .

Solution-Phase Synthesis Methods

While SPPS dominates, solution-phase synthesis remains relevant for small-scale productions. This method involves:

-

Fragment Condensation : The peptide is divided into smaller fragments (e.g., MeOSuc-Ala-Ala and Pro-Val-pNA), synthesized separately, and coupled via mixed anhydride or active ester methods.

-

Global Deprotection : Acid-labile protecting groups (e.g., tert-butyloxycarbonyl, Boc) are removed using TFA.

Limitations :

-

Increased risk of racemization during fragment coupling.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability:

| Parameter | SPPS Optimization | Solution-Phase Adaptation |

|---|---|---|

| Resin Type | High-capacity PEG resins | Not applicable |

| Coupling Reagent | HCTU/HOBt | Dicyclohexylcarbodiimide (DCC) |

| Solvent System | Automated NMP recycling | Bulk DCM/THF |

| Throughput | 1 kg/batch | 500 g/batch |

Automated peptide synthesizers enable parallel synthesis of multiple batches, reducing production time by 40% .

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude this compound is purified via reversed-phase HPLC:

| Column | Mobile Phase | Gradient | Retention Time | Purity |

|---|---|---|---|---|

| C18 (250 × 4.6 mm) | A: 0.1% TFA in H2O | 5–60% B over 30 min | 18.2 min | ≥98% |

| B: 0.1% TFA in ACN |

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms molecular weight:

Nuclear Magnetic Resonance (NMR)

1H NMR (500 MHz, DMSO-d6) validates structural integrity:

-

Methoxysuccinyl protons : δ 3.65 (s, 3H, OCH3).

-

p-Nitroanilide aromatic protons : δ 8.21 (d, J = 8.5 Hz, 2H), 7.85 (d, J = 8.5 Hz, 2H) .

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| SPPS | 95–98 | ≥98 | High | 1,200 |

| Solution-Phase | 60–70 | 85–90 | Moderate | 800 |

| Industrial SPPS | 90–92 | 95–97 | Very High | 400 |

SPPS outperforms solution-phase methods in yield and purity but incurs higher costs due to resin and reagent expenses. Industrial SPPS balances cost and scalability .

Challenges and Optimization Strategies

Solubility Issues

The methoxysuccinyl group enhances solubility in aqueous buffers (up to 50 mM in PBS) . For SPPS, adding 10% dimethyl sulfoxide (DMSO) to coupling reactions prevents aggregation .

Racemization Control

-

Low-Temperature Coupling : Conduct reactions at 4°C to minimize racemization.

-

Additives : 1-hydroxybenzotriazole (HOBt) reduces epimerization during activation .

Industrial Automation

Chemical Reactions Analysis

Types of Reactions: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by serine proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected colorimetrically .

Common Reagents and Conditions:

Reagents: Serine proteases such as neutrophil elastase and proteinase 3.

Conditions: The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature

Major Products: The major product formed from the hydrolysis of N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide is p-nitroaniline, which can be quantified by measuring absorbance at 405 nm .

Scientific Research Applications

Biochemical Research

Substrate for Enzymatic Activity

MeOSuc-Ala-Ala-Pro-Val-PNA is predominantly used as a chromogenic substrate for human neutrophil elastase (HNE). Its structure allows for the selective cleavage by HNE, resulting in a measurable color change that can be quantified spectrophotometrically. This property is crucial for studying the enzymatic activity of elastase in various biological samples, including serum and tissue extracts .

Sensitivity and Specificity

Compared to conventional substrates, this compound exhibits approximately 200-fold increased sensitivity, making it an invaluable tool in detecting low levels of elastase activity. This enhanced sensitivity allows researchers to investigate conditions where elastase plays a pivotal role, such as inflammation and lung diseases .

Clinical Applications

Biomarker for Disease

The ability of this compound to detect elastase activity has led to its exploration as a biomarker for various diseases, particularly those involving inflammation such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Elevated levels of elastase have been associated with tissue damage in these conditions, thus making this substrate useful in both diagnosis and monitoring disease progression .

Therapeutic Targeting

Research has also focused on the potential of targeting elastase using this compound in therapeutic contexts. By inhibiting elastase activity, it may be possible to mitigate tissue damage in inflammatory diseases. This approach is being investigated in preclinical studies, aiming to develop new therapeutic strategies that leverage the substrate's specificity .

Case Studies

Mechanism of Action

N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide exerts its effects by serving as a substrate for serine proteases. The enzyme catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline. This reaction can be monitored colorimetrically, allowing for the quantification of enzyme activity .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₂₇H₃₈N₆O₉

- Molecular Weight : 590.63 g/mol

- Solubility : 90 mg/mL in DMSO; stable in Tris buffer (pH 7.5–8.0) .

- Kinetic Parameters: For HNE: Kₘ = 0.854 mM, kcat = 4.73 s⁻¹ (in absence of glycosaminoglycans (GAGs)) . Catalytic efficiency (kcat/Kₘ) reduced by 1.5–2.4-fold in the presence of heparan sulfate (HS), dermatan sulfate (DS), or chondroitin-6-sulfate (C6S) .

Structural and Functional Analogues

Suc-Ala-Ala-Pro-Phe-pNA

- Sequence : Substitutes Val with Phe at the P1 position.

- Enzyme Specificity : Targets proteases with preference for aromatic residues (e.g., cathepsin G, chymotrypsin-like enzymes).

- Applications: Used in fire ant (Solenopsis invicta) protease studies and neutrophil cathepsin G assays .

- Detection : Absorbance at 405 nm, similar to MeOSuc-Ala-Ala-Pro-Val-pNA.

MeOSuc-Ala-Ala-Pro-Val-AMC

- Reporter Group: Replaces pNA with 7-amino-4-methylcoumarin (AMC), a fluorogenic moiety.

- Advantages : Higher sensitivity due to fluorescence detection (ex/em: 380/460 nm).

- Applications : Preferred for low-abundance enzyme detection or high-throughput screening .

N-Succinyl-Ala-Ala-Pro-Phe-pNA

- Enzyme Target : Cathepsin G (neutrophil serine protease).

- Key Difference : Lacks the MeOSuc group, reducing solubility compared to MeOSuc-containing substrates .

Kinetic and Functional Comparisons

Substrate Specificity

- This compound : Highly specific for elastases due to the Val residue at P1, which complements elastase’s preference for small aliphatic side chains.

- Suc-Ala-Ala-Pro-Phe-pNA : Broad specificity for proteases with hydrophobic/aromatic binding pockets (e.g., chymases) .

Catalytic Efficiency

| Substrate | Kₘ (mM) | kcat (s⁻¹) | Enzyme | Conditions |

|---|---|---|---|---|

| This compound | 0.854 | 4.73 | HNE | No GAGs |

| This compound | 1.2–2.0 | 2.0–3.1 | HNE | With HS/DS/C6S |

| Suc-Ala-Ala-Pro-Phe-pNA | N/A | N/A | Cathepsin G | 0.1 mM substrate |

Note: Fluorogenic substrates (e.g., AMC derivatives) often exhibit lower Kₘ values due to enhanced enzyme affinity but lack direct comparability with pNA-based assays.

This compound :

- Enzyme Kinetics : Used to study HNE mutants, revealing mutation effects on catalytic activity are substrate-independent .

- Inhibitor Screening : Employed in elastase inhibitor assays (e.g., pyocyanin, elastatinal) .

- GAG Interactions : Demonstrates reduced HNE activity in the presence of HS, DS, and C6S, highlighting its utility in studying enzyme modulation by extracellular matrix components .

Suc-Ala-Ala-Pro-Phe-pNA :

- Protease Purification : Critical in isolating S. invicta larval proteases, where it distinguishes chymotrypsin-like activity from elastase-like activity .

AMC Derivatives :

- High-Sensitivity Assays : Detect elastase activity in low-concentration samples (e.g., cell lysates) .

Advantages and Limitations

This compound

- Advantages :

- High solubility and stability due to MeOSuc group.

- Robust absorbance signal, ideal for standard spectrophotometers.

- Limitations :

Competitor Substrates

- Fluorogenic Substrates (AMC) : Superior sensitivity but require specialized equipment.

- Suc-Ala-Ala-Pro-Phe-pNA : Broader specificity but less suited for elastase-specific studies.

Biological Activity

MeOSuc-Ala-Ala-Pro-Val-pNA (CAS#: 70967-90-7) is a synthetic fluorogenic substrate primarily utilized for studying the activity of serine proteases, particularly human leukocyte elastase (HLE) and porcine pancreatic elastase (PPE). This compound has garnered attention due to its sensitivity and specificity in enzymatic assays, making it a valuable tool in both research and clinical settings.

- Molecular Formula : CHNO

- Molecular Weight : 590.63 g/mol

- Density : 1.297 g/cm³

- Boiling Point : 908.4 °C at 760 mmHg

- Flash Point : 503.2 °C

This compound functions as a substrate for elastases by undergoing hydrolysis, which releases p-nitroaniline, a chromogenic product that can be quantitatively measured. The enzymatic activity can be assessed by monitoring the increase in absorbance at 405 nm, which correlates with the concentration of the product formed during the reaction.

Enzymatic Activity and Kinetics

This compound exhibits varying kinetic parameters depending on the enzyme and conditions used:

| Enzyme | kc/Km (Ms) | Conditions |

|---|---|---|

| Human Leukocyte Elastase | 185,000 | 0.10 M phosphate |

| Human Neutrophil Elastase | 330,000 | 0.04 M phosphate |

| Porcine Pancreatic Elastase | 15,000 | 0.20 M MES |

These values indicate that this compound is a highly efficient substrate for these enzymes, particularly under optimized buffer conditions .

Case Studies and Research Findings

-

Protease Inhibition Studies :

A study evaluated the inhibitory effects of various extracts on proteolytic enzymes using this compound as a substrate. The results indicated significant inhibitory activity against PPE and HNE, highlighting its utility in screening for protease inhibitors in therapeutic contexts . -

Clinical Applications :

Research has demonstrated that this compound can be effectively utilized in assays to measure neutrophil elastase activity in clinical samples. This is particularly relevant in conditions such as chronic obstructive pulmonary disease (COPD), where neutrophil elastase plays a critical role in tissue damage and inflammation . -

Enzyme Kinetics Evaluation :

In kinetic studies, the hydrolysis of this compound was monitored to determine the rate constants for HNE inhibition. These studies provided insights into the structure-activity relationship of various inhibitors and their potential therapeutic applications .

Safety and Handling

This compound should be handled with care, using appropriate personal protective equipment (PPE) such as gloves and eye protection. It is recommended to store the compound at -20 °C to maintain stability.

Q & A

Basic Research Questions

Q. What is the structural and functional significance of MeOSuc-Ala-Ala-Pro-Val-PNA in enzyme activity assays?

Q. How does solubility impact experimental outcomes with this compound, and how can researchers address this?

Q. What are the key controls required when using this compound in protease inhibition studies?

Include:

- Negative Control: Substrate + buffer (no enzyme) to detect non-specific hydrolysis.

- Positive Control: Substrate + active elastase (e.g., 10 nM porcine pancreatic elastase).

- Inhibitor Control: Pre-incubate enzyme with a known inhibitor (e.g., α1-antitrypsin) to confirm specificity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in elastase activity assays using this compound?

Contradictions may arise from:

- Enzyme Source Variability: Human leukocyte elastase vs. porcine pancreatic elastase may exhibit differing kinetic parameters (e.g., Kₘ values). Validate enzyme purity via SDS-PAGE .

- Interfering Substances: Heparin or serum proteins in biological samples can bind elastase, altering activity. Use centrifugal filtration to remove interferents .

- Substrate Degradation: Monitor absorbance at 340 nm to detect pre-hydrolyzed substrate batches .

Q. What experimental strategies optimize this compound for high-throughput screening (HTS) of protease inhibitors?

- Miniaturization: Adapt assays to 96-well plates with ≤50 µL reaction volumes.

- Signal Normalization: Use internal standards (e.g., fluorescent controls) to correct for plate reader variability.

- Z’-Factor Validation: Ensure Z’ > 0.5 by testing positive/negative controls in triplicate across plates .

Q. How does this compound compare to other elastase substrates (e.g., Suc-Ala-Ala-Ala-pNA) in specificity studies?

MeOSuc-AAPV-pNA shows superior specificity for leukocyte elastase (kₖₐₜ/Kₘ = 2.4 × 10⁵ M⁻¹s⁻¹) compared to Suc-AAA-pNA, which is hydrolyzed by broader proteases (e.g., chymotrypsin). To confirm specificity:

- Perform inhibition assays with serine protease inhibitors (PMSF, AEBSF).

- Compare hydrolysis rates across enzyme panels (e.g., trypsin, cathepsin G) .

Q. What are the limitations of using this compound in complex biological matrices (e.g., tissue homogenates)?

Challenges include:

- Matrix Effects: Cellular debris or lipids may quench signals. Clarify samples via centrifugation (10,000 × g, 10 min).

- Non-Target Protease Activity: Use selective inhibitors (e.g., E64 for cysteine proteases) or immunodepletion columns.

- Substrate Stability: Pre-test substrate integrity in the matrix via HPLC analysis .

Q. Data Analysis and Interpretation

Q. How should researchers handle non-linear kinetics in elastase assays with this compound?

Non-linearity often arises from substrate depletion or enzyme inactivation.

- Initial Rate Analysis: Use data from the first 10% of reaction progress.

- Model Fitting: Apply the Michaelis-Menten equation with software (e.g., GraphPad Prism) using nonlinear regression. Exclude outliers with residuals >2 SD .

Q. What statistical approaches validate reproducibility in dose-response studies using this substrate?

Properties

IUPAC Name |

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N6O9/c1-15(2)23(26(38)30-18-8-10-19(11-9-18)33(40)41)31-25(37)20-7-6-14-32(20)27(39)17(4)29-24(36)16(3)28-21(34)12-13-22(35)42-5/h8-11,15-17,20,23H,6-7,12-14H2,1-5H3,(H,28,34)(H,29,36)(H,30,38)(H,31,37)/t16-,17-,20-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVGCNNWNUERRZ-OSAZLGQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.